molecular formula C12H9NO4 B7783549 3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid

3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid

Cat. No.: B7783549
M. Wt: 231.20 g/mol
InChI Key: IAJYPBLDDSFVDH-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is a complex organic compound featuring a furan ring substituted with a hydroxyimino group and a benzoic acid moiety

Properties

IUPAC Name

3-[5-[(E)-hydroxyiminomethyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-12(15)9-3-1-2-8(6-9)11-5-4-10(17-11)7-13-16/h1-7,16H,(H,14,15)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJYPBLDDSFVDH-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 5-formylfuran-2-carbaldehyde with hydroxylamine to form the hydroxyimino intermediate, followed by a coupling reaction with benzoic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoic acid derivatives, while reduction can produce aminobenzoic acid derivatives .

Scientific Research Applications

3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring and benzoic acid moiety can also interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid: Unique due to its specific substitution pattern and combination of functional groups.

    5-[(E)-(hydroxyimino)methyl]furan-2-carboxylic acid: Similar structure but lacks the benzoic acid moiety.

    3-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

Uniqueness

The uniqueness of this compound lies in its combination of a hydroxyimino group, furan ring, and benzoic acid moiety, which confer specific chemical reactivity and potential biological activity .

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